2-Hydroxy-1,1-dimethylguanidine

Descripción

Contextualization within Substituted Guanidine (B92328) Chemistry

Guanidine, with its characteristic Y-shaped arrangement of a central carbon atom bonded to three nitrogen atoms, is a highly basic and strongly nucleophilic compound. The substitution of one or more hydrogen atoms on its nitrogen atoms gives rise to the vast class of substituted guanidines. These substitutions significantly modify the parent molecule's steric and electronic properties, leading to a diverse range of chemical behaviors and applications.

Substituted guanidines are integral to various fields, from organocatalysis to the development of therapeutic agents. researchgate.net The introduction of different functional groups allows for the fine-tuning of properties such as basicity, lipophilicity, and hydrogen-bonding capabilities. 2-Hydroxy-1,1-dimethylguanidine is an example of an unsymmetrically substituted guanidine, featuring both N,N-dimethyl and N-hydroxy substitutions. The presence of the hydroxyl group on a nitrogen atom (an N-hydroxyguanidine) is a key feature, imparting unique reactivity and potential for biological activity compared to simple alkyl-substituted guanidines. thieme-connect.comresearchgate.net The synthesis of such derivatives often involves the reaction of appropriately substituted hydroxylamines with a guanylating agent, such as a cyanamide (B42294) or an S-methylisothiourea. thieme-connect.comnih.gov

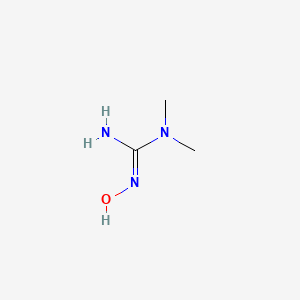

Structural Characteristics and Isomeric Forms

The structure of this compound is defined by a guanidine core where one terminal nitrogen atom is disubstituted with two methyl groups, and the imino nitrogen is substituted with a hydroxyl group.

An important characteristic of N-hydroxyguanidines is their potential for tautomerism, an equilibrium between structural isomers. nih.gov The compound can exist in different tautomeric forms, including the oxime form (this compound) and the aminonitrone form. The nomenclature can sometimes reflect these different forms, with "3-hydroxy-1,1-dimethylguanidine" being used interchangeably in some chemical databases for the same CAS number (29044-27-7). nih.gov This isomerism is crucial as the dominant tautomer can influence the compound's chemical reactivity and its interactions in biological systems. nih.gov Studies on related N-hydroxyguanidine derivatives using techniques like 15N NMR spectroscopy have been employed to determine the character of these tautomeric equilibria and the sites of protonation. nih.gov

Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₃H₉N₃O | nih.gov |

| Molecular Weight | 103.12 g/mol | nih.gov |

| CAS Number | 29044-27-7 | For the base compound. nih.gov |

| CAS Number (Hydrochloride) | 32098-89-8 | For the hydrochloride salt. chemsrc.com |

| Appearance | Typically a white crystalline solid | Generally observed for N'-hydroxy-N,N-dimethyl-guanidine. cymitquimica.com |

| Solubility | Soluble in water | Due to the presence of polar functional groups. cymitquimica.com |

Historical Development and Early Research Significance

The synthesis of the parent compound, hydroxyguanidine, was first attempted in the late 19th century, though isolation proved challenging. The broader class of N-hydroxyguanidine derivatives gained significant attention in the late 20th century for their potential therapeutic applications.

A key point in the research history of these compounds was the North American Medicinal Chemistry Symposium in 1982. At this event, novel N-hydroxyguanidine derivatives were presented as potent antiviral and anticancer agents. nih.govresearchgate.net Their biological activity was attributed to their function as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. nih.govnih.gov This discovery spurred further investigation into the structure-activity relationships of this class of compounds. Early research highlighted that combining the structural features of hydroxyurea (B1673989) and guanidine, both known to have biological activities, could lead to compounds with enhanced potency. researchgate.net this compound serves as a structural component and reagent in the synthesis of more complex molecules designed to target such biological pathways. echemi.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-1,1-dimethylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-6(2)3(4)5-7/h7H,1-2H3,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYFQRUFGISDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 2 Hydroxy 1,1 Dimethylguanidine

Radical Chemistry and Oxidative Pathways

The study of how 2-Hydroxy-1,1-dimethylguanidine behaves in the presence of highly reactive radical species is crucial for understanding its stability and degradation mechanisms. Research, often employing techniques like pulse radiolysis, has shed light on its interactions with key oxidative radicals. researchgate.net

The hydroxyl radical (•OH) is a highly reactive oxygen species. Investigations into its reaction with guanidine (B92328) derivatives, including 1,1-dimethylguanidine (B3025567) (a related compound), show that •OH reacts rapidly. researchgate.netcore.ac.uk For 1,1-dimethylguanidine, the reaction primarily involves the abstraction of a hydrogen atom from the methyl groups, which leads to the formation of reducing carbon-centered radicals. researchgate.netresearchgate.net This pathway is a major process in its reaction with •OH. core.ac.uk The formation of nitrogen-centered radicals is also possible, particularly at higher pH levels. researchgate.net

The sulfate (B86663) radical anion (SO₄•⁻) is another powerful one-electron oxidant. Its reaction with 1,1-dimethylguanidine has been studied, and similar to the hydroxyl radical, it results in the formation of radical species. researchgate.netcore.ac.ukresearchgate.net The interaction with SO₄•⁻ can lead to direct oxidation at the guanidino group, although this may be a less likely pathway compared to reactions with other parts of the molecule. researchgate.net The reaction can produce transient species similar to those observed with hydroxyl radicals. researchgate.net

| Reactant | Rate Constant (k) | Reference |

| 1,1-dimethylguanidine + •OH | >1.0 × 10¹⁰ dm³ mol⁻¹ s⁻¹ | researchgate.net |

| 1,1-dimethylguanidine + SO₄•⁻ | Not explicitly stated, but similar transient species to •OH reaction observed. | researchgate.netcore.ac.uk |

| This table presents kinetic data for 1,1-dimethylguanidine, a closely related compound, as specific data for this compound was not available in the search results. |

The oxidation of guanidine derivatives by •OH and SO₄•⁻ generates both nitrogen-centered and carbon-centered radicals. core.ac.uk In the case of 1,1-dimethylguanidine, the reaction with •OH over a pH range of 7–13 primarily yields reducing carbon-centered radicals. researchgate.netresearchgate.net However, it is suggested that nitrogen-centered radicals may be formed initially, especially at high pH, and then convert into the more stable carbon-centered radicals. researchgate.net This interconversion is a key feature of the radical chemistry of these compounds.

The conversion of initially formed N-centered radicals to C-centered radicals is proposed to occur via a hydrogen atom shift (HAT). researchgate.netresearchgate.net This intramolecular rearrangement, such as a 1,5-HAT, allows the radical center to move from a nitrogen atom to a carbon atom on one of the methyl groups, resulting in a more stable radical species. researchgate.netnih.gov While this process is considered likely for derivatives like 1,1-dimethylguanidine, further investigation is needed to fully elucidate the mechanism and confirm it as a major pathway. core.ac.uk

Cycloaddition and Cyclization Reactions

Intramolecular cyclization reactions are important in organic synthesis for creating ring structures. For guanidine derivatives, various cyclization pathways exist. One such pathway is the SEAr (Electrophilic Aromatic Substitution) cyclization. This has been observed in arylcyanoguanidines, which can cyclize to form quinazoline (B50416) derivatives. beilstein-journals.orgnih.gov While this demonstrates the potential for guanidine moieties to participate in such reactions, specific studies detailing the SEAr cyclization of this compound itself were not found in the search results. Other cyclization reactions involving guanidines include the Biginelli reaction to form dihydropyrimidines and radical cyclizations. scripps.eduresearchgate.net

Formation of Nitrogen-Containing Heterocycles (e.g., 1,2,4-Oxadiazoles)

The guanidine functional group is a versatile building block in the synthesis of nitrogen-containing heterocycles. While direct studies on the cyclization reactions of this compound are not extensively documented, the reactivity of related hydroxyguanidines and acylguanidines provides significant insight into its potential for forming heterocyclic systems such as 1,2,4-oxadiazoles.

One established method for the synthesis of 1,2,4-oxadiazoles involves the reaction of a hydroxyguanidine derivative with a carboxylic acid ester. For instance, hydroxyguanidine can react with methylquinuclidine-3-carboxylate in boiling ethanol (B145695), in the presence of molecular sieves, to yield the corresponding 3-substituted 1,2,4-oxadiazole. researchgate.net This reaction proceeds through a condensation mechanism where the hydroxyguanidine acts as a binucleophile, reacting with the ester to form an intermediate that subsequently cyclizes and dehydrates to the stable oxadiazole ring.

Another relevant pathway is the oxidative cyclization of acylguanidines. In the presence of an oxidizing agent like iodobenzene (B50100) diacetate, acylguanidines can undergo intramolecular cyclization to form 3,5-disubstituted 1,2,4-oxadiazoles. chim.it This process involves the formation of a reactive intermediate that facilitates the ring closure.

Based on these precedents, it is plausible that this compound could participate in similar transformations. Its hydroxylamino moiety presents a nucleophilic center that can react with suitable electrophiles, such as esters or acid chlorides, to initiate the formation of a five-membered heterocyclic ring. The reaction would likely proceed through an initial acylation of the hydroxyl group, followed by a base- or heat-induced cyclization with the elimination of water.

Table 1: Examples of 1,2,4-Oxadiazole Synthesis from Guanidine Derivatives

| Guanidine Derivative | Reagent | Conditions | Product | Reference |

| Hydroxyguanidine | Methylquinuclidine-3-carboxylate | Ethanol, reflux, molecular sieves | 3-(Quinuclidin-3-yl)-1,2,4-oxadiazole | researchgate.net |

| Acylguanidines | Iodobenzene diacetate | - | 3,5-Disubstituted-1,2,4-oxadiazoles | chim.it |

Condensation and Addition Reactions

Reactions with Activated Carbonyl Compounds (e.g., Ethyl 2-Acyl-3-Ferrocenylacrylates)

The reaction of guanidine derivatives with activated carbonyl compounds, such as ethyl 2-acyl-3-ferrocenylacrylates, showcases the nucleophilic character of the guanidine moiety. While specific studies on this compound in this context are limited, the reactivity of 1,1-dimethylguanidine provides a strong model for understanding these transformations.

Research has shown that the reaction of ethyl 2-acyl-3-ferrocenylacrylates with 1,1-dimethylguanidine can lead to the formation of novel 1,3-insertion products. These products are of the 5-ferrocenyl-2,4-diaza-1,7-dioxohept-2-ene type. The mechanism of this reaction involves the nucleophilic addition of the guanidine to the activated double bond of the ferrocenylacrylate, followed by a rearrangement and insertion of a portion of the guanidine molecule into the substrate.

The presence of the 2-hydroxy group in this compound could potentially influence the course of this reaction. The hydroxyl group might participate in the reaction, possibly leading to different or additional products. However, the fundamental nucleophilic character of the guanidine nitrogen atoms is expected to be the primary driver of the initial interaction with the electrophilic ferrocenylacrylate.

Michael Addition Reactions Catalyzed by Guanidine Derivatives

Guanidine and its derivatives are recognized as effective organocatalysts for a variety of chemical transformations, including Michael addition reactions. Their strong basicity allows them to deprotonate pro-nucleophiles, generating the active nucleophilic species required for the addition to α,β-unsaturated compounds.

The catalytic cycle of a guanidine-catalyzed Michael addition generally involves the following steps:

Deprotonation of the Pro-nucleophile: The guanidine base abstracts a proton from the Michael donor (e.g., a malonate, β-ketoester, or nitroalkane), forming a guanidinium (B1211019) ion and the corresponding enolate or nitronate anion.

Nucleophilic Attack: The generated anion attacks the β-carbon of the Michael acceptor (an α,β-unsaturated carbonyl compound or nitro-olefin).

Protonation of the Adduct: The resulting enolate or nitronate intermediate is protonated by the guanidinium ion, regenerating the guanidine catalyst and yielding the final Michael adduct.

The efficiency and stereoselectivity of these reactions can be finely tuned by modifying the structure of the guanidine catalyst. Chiral guanidines, for instance, have been successfully employed in asymmetric Michael additions, achieving high enantioselectivities. The presence of bulky substituents on the guanidine can also influence the stereochemical outcome of the reaction.

While this compound itself has not been extensively studied as a catalyst for Michael additions, its basic character suggests that it could function in this capacity. The presence of the hydroxyl group might influence its catalytic activity and solubility in different reaction media.

Table 2: Examples of Guanidine-Catalyzed Michael Addition Reactions

| Michael Donor | Michael Acceptor | Guanidine Catalyst | Product Type | Reference |

| Dibenzyl Malonate | Cyclopentenone | Modified Guanidines | Asymmetric Adduct | Current time information in Bangalore, IN. |

| β-Dicarbonyl Compounds | Acrylates | Amidine and Guanidine Bases | Crosslinked Polymers | ijper.org |

| Malonates, β-Keto esters | Nitro-olefins | Chiral Guanidine Organocatalysts | Chiral Adducts | d-nb.info |

Coordination Chemistry and Metal Complexation by Guanidine Ligands

Ligand Design and Proposed Binding Modes

Guanidine-based ligands can be broadly categorized into two groups: those with and those without additional donor atoms. Guanidines lacking extra donor functionalities typically act as monodentate ligands, coordinating to a metal center through the lone pair of electrons on the imino nitrogen atom.

However, the introduction of additional donor atoms into the guanidine (B92328) framework, such as the hydroxyl group in 2-Hydroxy-1,1-dimethylguanidine, significantly expands their coordination potential. Such ligands are prone to act as bidentate chelators, forming stable ring structures with the metal ion. For this compound, several binding modes can be proposed:

Neutral Bidentate (N,O) Coordination: The ligand can coordinate to a metal center in its neutral form through the imino nitrogen and the oxygen of the hydroxyl group. This would form a stable five-membered chelate ring. The presence of two methyl groups on one of the amino nitrogens may sterically favor this mode by influencing the orientation of the molecule for chelation.

Anionic Bidentate (N,O) Coordination: Deprotonation of the hydroxyl group would lead to a monoanionic ligand. This would result in a stronger M-O bond and potentially more stable complexes. This mode is common for ligands containing acidic protons, such as the hydroxyl group.

Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers. This could occur through the nitrogen and oxygen atoms coordinating to different metals, or by utilizing the third nitrogen atom.

The specific binding mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the steric and electronic properties of other ligands in the coordination sphere. Studies on N-hydroxyguanidines have shown that they can indeed form stable complexes with transition metals, often involving coordination through the oxygen atom. acs.orgrsc.org For instance, the interaction of N-hydroxyguanidines with the iron center of nitric oxide synthase has been shown to involve binding via the oxygen atom. acs.org

Formation of Transition Metal-Guanidine Complexes

The formation of transition metal complexes with guanidine ligands can be achieved through several synthetic routes. A common method involves the reaction of a metal salt (e.g., a halide or triflate) with the neutral guanidine ligand in a suitable solvent. researchgate.net The synthesis of complexes with this compound would likely follow a similar protocol.

For example, reacting a transition metal precursor, such as copper(II) chloride or palladium(II) acetate, with this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) would be a viable approach. The stoichiometry of the reactants would influence the final product, potentially yielding complexes with one or more guanidine ligands.

The formation of anionic guanidinate complexes typically requires the presence of a base to deprotonate the ligand before or during coordination. scirp.org In the case of this compound, the hydroxyl proton is acidic enough that deprotonation can occur upon reaction with a metal ion, particularly with metals in higher oxidation states or with basic ancillary ligands.

Research on related systems, such as guanidine-phenolate ligands, has demonstrated the formation of stable bidentate complexes with early transition metals like titanium and zirconium. researchgate.net Furthermore, the synthesis of an osmium(III) complex containing the parent N-hydroxyguanidine ligand was achieved by reacting an osmium(III) hydrogen cyanamide (B42294) complex with hydroxylamine (B1172632). rsc.org This indicates that even sensitive guanidine derivatives can be incorporated into stable coordination compounds.

Structural Elucidation of Metal-Guanidine Coordination Compounds

The definitive characterization of metal-guanidine complexes relies on a combination of analytical techniques, with single-crystal X-ray diffraction being the most powerful tool for determining the precise three-dimensional structure. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy also provide valuable information about the coordination environment.

In the absence of specific structural data for complexes of this compound, we can infer likely structural features from related compounds. A key example is the structurally characterized osmium(III) N-hydroxyguanidine complex, mer-[Os(III){NH=C(NH₂)(NHOH)}(L)(CN)₃]⁻. nih.gov In this complex, the N-hydroxyguanidine ligand coordinates to the osmium center, providing a model for the potential coordination of this compound.

Infrared (IR) Spectroscopy: Coordination of the guanidine ligand to a metal center typically results in a shift of the C=N stretching frequency to lower wavenumbers, which is a diagnostic indicator of binding through the imino nitrogen. nih.gov Changes in the O-H stretching frequency would also be expected upon coordination of the hydroxyl group.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in characterizing the ligand environment in solution. The chemical shifts of protons and carbons near the coordination sites will be affected by the presence of the metal ion. For diamagnetic complexes, detailed structural information can be obtained through various 1D and 2D NMR experiments.

X-ray Crystallography: This technique provides precise bond lengths and angles, confirming the coordination mode of the ligand and the geometry of the metal center. scirp.orgresearchgate.net For a hypothetical bidentate (N,O) complex of this compound, one would expect to observe specific bond distances between the metal and the imino nitrogen and the hydroxyl oxygen.

The table below presents selected structural data for a known transition metal complex with a parent N-hydroxyguanidine ligand, which can serve as a model for complexes of this compound. nih.gov

| Parameter | Value |

|---|---|

| Os-N (imino) Bond Length (Å) | Data not explicitly provided in abstract |

| Os-O (hydroxyl) Bond Length (Å) | Data not explicitly provided in abstract |

| C=N (guanidine) Bond Length (Å) | Data not explicitly provided in abstract |

| N-O (hydroxylamine) Bond Length (Å) | Data not explicitly provided in abstract |

| N-Os-O Bite Angle (°) | Data not explicitly provided in abstract |

Note: While the existence and structure of this osmium complex are confirmed, specific bond lengths and angles were not detailed in the referenced abstract. The table structure is provided as a template for how such data would be presented.

The structural elucidation of these compounds is crucial for understanding their chemical properties and for the rational design of new complexes with tailored reactivity for applications in areas such as catalysis and materials science. researchgate.netnih.gov

Computational and Theoretical Studies on 2 Hydroxy 1,1 Dimethylguanidine and Its Analogues

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of 2-Hydroxy-1,1-dimethylguanidine, which would include specific data on bond lengths, bond angles, and charge distribution, is not available in the current body of scientific literature. Generally, for guanidine (B92328) derivatives, computational studies often employ techniques like Natural Bond Orbital (NBO) analysis to understand hyperconjugative interactions and the delocalization of electron density across the Y-shaped CN3 core. Such analyses for other substituted guanidines have revealed significant π-conjugation, which is crucial to their stability and reactivity. However, without specific studies on the 2-hydroxy substituted dimethylated variant, any discussion on its electronic makeup would be purely speculative.

Reaction Pathway Elucidation through Quantum Chemical Methods

The elucidation of reaction pathways for this compound using quantum chemical methods has not been specifically reported. Theoretical chemists utilize methods like the Intrinsic Reaction Coordinate (IRC) to map the energetic profile of a reaction, identifying transition states and intermediates. For instance, studies on the degradation of the related compound metformin, which can produce 1,1-dimethylguanidine (B3025567), have employed quantum chemical methods to propose reaction mechanisms. These studies highlight the power of such methods in understanding complex chemical transformations. However, the specific reaction pathways involving this compound, such as its formation, decomposition, or its role in potential catalytic cycles, remain unexplored from a computational standpoint.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a cornerstone in the computational study of reaction mechanisms, offering a balance between accuracy and computational cost. For various guanidine compounds, DFT calculations, often using functionals like B3LYP, have been successfully applied to investigate reaction barriers and transition state geometries. These studies have provided valuable insights into the mechanisms of reactions where guanidines act as catalysts or reactants. For example, DFT has been used to study the oxy-cracking of metformin, where 1,1-dimethylguanidine is a resulting product, detailing the free-radical-mediated decomposition pathways. Nevertheless, a dedicated DFT study on the reaction mechanisms of this compound is currently unavailable, precluding a detailed, data-driven discussion on this topic.

Research Applications of 2 Hydroxy 1,1 Dimethylguanidine in Chemical Synthesis

Role as Organocatalyst in Organic Transformations

No specific studies were found that describe the use of 2-Hydroxy-1,1-dimethylguanidine as an organocatalyst in organic transformations. The scientific literature extensively covers other guanidine (B92328) derivatives, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), for these purposes, but the hydroxylated analogue is not mentioned in this context.

There is no available research demonstrating the application of this compound in asymmetric catalysis, including for achieving enantioselectivity in Michael additions. Chiral guanidine derivatives are known to be effective catalysts for such reactions, but no data on the catalytic activity or stereochemical control of this compound could be located.

The role of this compound in catalyzing transesterification reactions is not described in the reviewed literature. While various basic catalysts, including other guanidines, are employed for this purpose, the specific catalytic performance of this compound has not been reported.

Reagent and Building Block in Heterocycle Synthesis

No synthetic methodologies were found that utilize this compound as a direct reagent or building block for the synthesis of the heterocyclic structures specified below.

There are no documented synthetic routes that employ this compound for the construction of pyrimidine (B1678525) scaffolds.

The application of this compound in the synthesis of triazoles or related fused heterocyclic systems is not reported in the scientific literature.

No evidence was found to suggest that this compound serves as a precursor for the synthesis of pseudodisaccharide structures.

Specialized Chemical Processes and Reagent Roles of this compound

While extensive research on the specific applications of this compound is still emerging, the broader class of guanidine derivatives has been identified as effective peroxide activators in various chemical processes, most notably in the bleaching of cellulosic textiles. These compounds play a crucial role in enhancing the efficiency of hydrogen peroxide, allowing for effective bleaching under milder conditions than are traditionally required.

The utility of guanidine derivatives as peroxide activators stems from their ability to react with hydrogen peroxide in alkaline solutions to generate more potent bleaching species. This activation allows for reduced temperatures, shorter reaction times, and lower concentrations of bleaching agents, which in turn minimizes damage to the substrate, such as textile fibers.

Role as a Peroxide Activator in Bleaching Processes

Substituted guanidines, particularly asymmetrically substituted alkyl or acyl guanidines, have been shown to significantly improve the performance of peroxide bleaching systems. This enhancement leads to a brighter and whiter end-product while preserving the desirable qualities of the bleached material. researchgate.net The activation process is a key area of research for developing more energy-efficient and environmentally friendly industrial bleaching methods. researchgate.net

The general mechanism involves the reaction of the guanidine derivative with the perhydroxyl anion (OOH⁻), which is formed from hydrogen peroxide under alkaline conditions. This reaction generates a more reactive peroxyacid or a related species that is a more effective bleaching agent than hydrogen peroxide itself. While the specific mechanism and efficiency can vary depending on the substituents on the guanidine core, the fundamental principle of generating a more potent oxidizing agent remains the same.

In comparative studies, guanidine-based activators have been evaluated against commercially prevalent activators like tetraacetylethylenediamine (B84025) (TAED). researchgate.net These investigations aim to determine the relative effectiveness and optimal conditions for various bleaching applications.

While specific performance data for this compound as a peroxide activator is not extensively documented in publicly available literature, the known reactivity of related guanidine compounds provides a strong basis for its potential in this role. The presence of the hydroxyl group may influence its solubility, reactivity, and the stability of the activated peroxide species, potentially offering unique advantages in certain applications.

Below is a conceptual data table illustrating the type of research findings that would be relevant for evaluating the performance of a guanidine-based peroxide activator.

| Activator System | Temperature (°C) | Time (min) | Whiteness Index (CIE) | Substrate Strength Retention (%) |

| Hydrogen Peroxide (Control) | 90 | 60 | 75 | 90 |

| H₂O₂ + TAED | 60 | 45 | 85 | 95 |

| H₂O₂ + Guanidine Derivative | 60 | 45 | 88 | 96 |

This table is illustrative and based on general findings for guanidine derivatives, not specific to this compound.

Further research is necessary to fully characterize the performance of this compound in specialized chemical processes such as peroxide activation and to quantify its advantages in comparison to existing technologies.

Advanced Analytical and Spectroscopic Characterization Techniques for Guanidine Structures

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in determining the structure of 2-Hydroxy-1,1-dimethylguanidine by probing the interactions of the molecule with electromagnetic radiation.

While specific experimental spectra for this compound are not widely documented in the reviewed literature, the expected NMR signatures can be predicted based on its molecular structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the hydrogen environments in the molecule. The dimethylamino group's six protons would likely appear as a single, sharp singlet due to their chemical equivalence. The protons on the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts would be sensitive to solvent, concentration, and temperature. They would typically appear as broad singlets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to show two distinct signals corresponding to the two types of carbon atoms in the molecule. For biguanides, the guanidinic carbon (C=N) signal is typically observed in the 158–165 ppm range. nih.gov The two equivalent methyl carbons of the dimethylamino group would produce a single signal at a higher field, characteristic of aliphatic carbons attached to a nitrogen atom. bhu.ac.inwisc.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | Varies | Broad Singlet | -NH₂ protons; exchangeable. |

| ¹H | Varies | Broad Singlet | -OH proton; exchangeable. |

| ¹H | ~2.5 - 3.0 ppm | Singlet | -N(CH₃)₂ protons. |

| ¹³C | ~158 - 165 ppm | Singlet | Guanidinic Carbon (C=NOH). nih.gov |

| ¹³C | ~35 - 45 ppm | Singlet | Methyl Carbons (-N(CH₃)₂). |

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (Molecular Formula: C₃H₉N₃O), the calculated molecular weight is 103.12 g/mol . guidechem.com

In a typical mass spectrum, the molecule would be ionized, often by protonation, to form a molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 104. High-resolution mass spectrometry would allow for the precise determination of the elemental composition. The fragmentation pattern under techniques like collision-induced dissociation (CID) would reveal characteristic losses of neutral fragments, providing further structural evidence. ncsu.edunih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 104.082 | Protonated parent molecule. |

| [M-OH]⁺ | 86.071 | Loss of a hydroxyl radical. |

| [M-NH₂]⁺ | 87.058 | Loss of an amino radical. |

| [C₂H₇N₂O]⁺ | 89.055 | Loss of a methyl group (-CH₃). |

| [C₂H₆N]⁺ | 44.050 | A common fragment in dimethylamine-containing compounds, potentially from cleavage and rearrangement. docbrown.info |

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. vscht.czchemguide.co.uklibretexts.org

Key absorptions would include a strong, broad band for the O-H stretch of the hydroxyl group and medium-intensity bands for the N-H stretching of the primary amine. The C=N double bond of the guanidine (B92328) core gives rise to a strong absorption, a feature reported for biguanides in the 1480–1660 cm⁻¹ region. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3200 - 3550 | Strong, Broad | O-H Stretch | N-OH |

| 3100 - 3500 | Medium | N-H Asymmetric & Symmetric Stretch | -NH₂ |

| 2850 - 3000 | Medium | C-H Stretch | -CH₃ |

| ~1650 | Strong | C=N Stretch | Guanidine Core |

| ~1620 | Medium | N-H Bend (Scissoring) | -NH₂ |

| 1050 - 1250 | Medium | C-N Stretch | C-N(CH₃)₂ |

UV-Visible spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding (n) electrons. The guanidine group contains a C=N chromophore. Neutral biguanides, which have a related structure, are known to exhibit a UV absorption maximum around 234 nm, corresponding to a π→π* transition. nih.gov This peak is observed to shift to a shorter wavelength (hypsochromic or blue shift) to around 210 nm upon protonation. nih.gov For this compound, similar π→π* transitions are expected. Additionally, n→π* transitions, arising from the lone pairs of electrons on the nitrogen and oxygen atoms, may be observed, typically as weaker bands at longer wavelengths. In a study involving the oxidation of N-hydroxyguanidine (NHG), the resulting product showed distinct absorption maxima at 257 nm and 400 nm. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

As of the current literature review, a crystal structure for this compound has not been reported. An X-ray diffraction analysis would be invaluable for confirming its tautomeric form in the solid state and understanding its hydrogen-bonding network, which is expected to be extensive given the presence of -OH and -NH₂ groups that can act as both hydrogen bond donors and acceptors. chemicalbook.com

Time-Resolved Spectroscopic Techniques (e.g., Pulse Radiolysis for Transient Species Characterization)

Pulse radiolysis is a powerful technique used to study the kinetics and spectra of short-lived transient species, such as free radicals, generated by a pulse of high-energy radiation. nih.goveuropa.eu While studies on this compound itself are not available, research on the closely related 1,1-dimethylguanidine (B3025567) (DMGua) provides significant insight into the potential transient species that could be formed. researchgate.net

In a pulse radiolysis study of aqueous solutions, the reaction of hydroxyl radicals (•OH) with 1,1-dimethylguanidine was investigated. researchgate.net The findings revealed the formation of different radical intermediates depending on the pH of the solution.

Carbon-Centered Radicals: At a neutral pH of 7.0, the transient absorption spectrum showed a maximum at approximately 270 nm. This was attributed to the formation of a reducing carbon-centered radical, DMGua(C•), resulting from the abstraction of a hydrogen atom from one of the methyl groups by the •OH radical. researchgate.net

Nitrogen-Centered Radicals: Under basic conditions, evidence suggested the formation of nitrogen-centered radicals. It was proposed that at higher pH levels, the initially formed N-centered radicals could convert into the more stable C-centered radicals through a hydrogen atom shift. researchgate.net

These findings suggest that the reaction of this compound with oxidizing radicals would similarly produce transient C-centered and N-centered radical species, the characterization of which would be crucial for understanding its role in radical-mediated chemical and biological processes.

Emerging Research Avenues and Future Outlook

Development of Novel Synthetic Pathways for Complex Derivatives

The synthesis of guanidines and their derivatives is a well-established area of organic chemistry, yet the development of novel, efficient, and selective methods for preparing complex molecules remains a significant pursuit. For 2-Hydroxy-1,1-dimethylguanidine, future research is likely to focus on creating more intricate derivatives with tailored properties.

One promising approach involves the use of cyanamide-based pathways. Cyanamides are versatile building blocks for guanidine (B92328) synthesis. The reaction of N,N-dimethylcyanamide with hydroxylamine (B1172632) or its derivatives could provide a direct route to the this compound core. Further elaboration of this core, either before or after the guanidinylation step, could lead to a diverse range of complex derivatives. For instance, metal-mediated coupling reactions between cyanamides and hydroxyguanidines have been shown to be effective for creating novel structures. researchgate.net

Another avenue of exploration is the development of multi-component reactions. These reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient way to build molecular complexity. A one-pot synthesis involving a dimethylamine (B145610) source, a source of the hydroxyguanidine backbone, and a third or fourth component could rapidly generate libraries of novel this compound derivatives for screening in various applications.

Furthermore, the synthesis of heterocyclic systems incorporating the this compound moiety is a compelling research direction. The annulation chemistry of related compounds like 2-benzyloxy-guanidine has been explored to create N-hydroxy imidazolines and pyrimidones. bath.ac.uk Similar strategies could be adapted for this compound, reacting it with bifunctional electrophiles to construct novel heterocyclic scaffolds with potential biological activity.

| Synthetic Approach | Description | Potential Advantages |

| Cyanamide-Based Pathways | Reaction of N,N-dimethylcyanamide with hydroxylamine derivatives. | Direct route to the core structure, potential for diversification. |

| Metal-Mediated Coupling | Use of metal catalysts to facilitate the coupling of cyanamides and hydroxyguanidines. researchgate.net | Can enable otherwise difficult transformations and control selectivity. |

| Multi-Component Reactions | Combining three or more reactants in a single synthetic operation. | High efficiency, rapid generation of molecular diversity. |

| Heterocycle Synthesis | Annulation reactions with bifunctional electrophiles. bath.ac.uk | Access to novel, rigid scaffolds with defined three-dimensional structures. |

Expansion of Catalytic Utility and Efficiency

Guanidines and their derivatives are well-known for their catalytic activity, often acting as strong Brønsted bases or as ligands for metal catalysts. The presence of both a basic guanidine unit and a potentially coordinating hydroxyl group in this compound makes it an attractive candidate for a bifunctional catalyst.

A key area for future research is its application in asymmetric catalysis. While a doctoral thesis has mentioned the use of a "2-hydroxy-1...dimethylguanidine catalyst" in the Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to β-nitrostyrene, achieving a modest enantiomeric excess, this provides a foundation for further optimization. bangor.ac.ukrsc.org The development of chiral variants of this compound, or its use in combination with chiral metal complexes, could lead to highly efficient and selective catalysts for a range of organic transformations.

The catalytic efficiency of guanidine-based systems can also be enhanced through their immobilization on solid supports. This approach facilitates catalyst separation and recycling, making the process more sustainable and cost-effective. Future work could involve the covalent attachment of this compound or its derivatives to polymers, silica, or magnetic nanoparticles to create robust and reusable catalytic systems.

Moreover, the exploration of its use in a broader range of catalytic reactions is warranted. Beyond Michael additions, this compound could potentially catalyze reactions such as aldol (B89426) additions, Henry reactions, and transesterifications. Its unique electronic and steric properties may offer advantages over existing catalysts in terms of activity, selectivity, and substrate scope.

Deeper Mechanistic Understanding of Reactive Intermediates

A thorough understanding of the reactive intermediates formed from this compound is crucial for optimizing its applications and designing new ones. The oxidation of N-hydroxyguanidines is a particularly rich area for mechanistic investigation.

Studies on the oxidation of N-hydroxyguanidines by enzymes like nitric oxide synthases (NOS) and cytochromes P450 have revealed the formation of various reactive species, including nitrogen oxides and cyanamides. nih.gov While these studies have not specifically focused on the 1,1-dimethyl derivative, they provide a framework for understanding the potential oxidation pathways of this compound. The presence of the dimethyl groups would likely influence the stability and reactivity of any radical or ionic intermediates formed.

Pulse radiolysis studies on related compounds like 1,1-dimethylguanidine (B3025567) have shown the formation of both nitrogen-centered and carbon-centered radicals upon reaction with hydroxyl radicals. A deeper investigation into the transient species generated from this compound under various oxidative conditions using techniques like time-resolved spectroscopy and computational modeling would be highly informative.

Furthermore, the reaction of N-hydroxyguanidine with the ferrous-oxy state of a heme peroxidase cavity mutant has been used as a model for the reactions of nitric oxide synthase. nih.gov This work suggests that N-hydroxyguanidines can react to produce nitroxyl (B88944) (HNO) and urea. Investigating the analogous reactions of this compound could provide valuable insights into its potential as a nitric oxide donor or modulator, with implications for medicinal chemistry.

| Research Area | Key Questions to Address |

| Oxidation Chemistry | What are the products of oxidation with various reagents? What is the role of the dimethyl groups? |

| Reactive Intermediates | Can radical cations, radical anions, or other transient species be detected and characterized? |

| Enzymatic Reactions | How does this compound interact with enzymes like NOS and cytochromes P450? |

| Model System Studies | What are the products of its reaction with model enzyme active sites? |

Exploration in Interdisciplinary Chemical Research Domains

The unique properties of this compound make it a promising candidate for exploration in a variety of interdisciplinary research areas, bridging organic chemistry with materials science, medicinal chemistry, and supramolecular chemistry.

In medicinal chemistry, functionalized guanidines are known to exhibit a wide range of biological activities. For example, guanidine derivatives have been developed as muscarinic receptor antagonists and as antibacterial agents with biofilm disruption activity. nih.govresearchgate.net The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents. Its potential to act as a nitric oxide donor or modulator also warrants investigation in the context of cardiovascular and neurological diseases. nih.gov

In materials science, guanidinium (B1211019) groups are known to form strong hydrogen bonds, which can be exploited in the design of supramolecular assemblies and functional materials. The ability of this compound to participate in hydrogen bonding through both its guanidinium and hydroxyl groups could be harnessed to create novel gels, liquid crystals, or polymers with interesting properties. Furthermore, guanidine-containing catalysts have been developed for curable compositions, suggesting a potential role for this compound in polymer chemistry. google.com

The development of guanidinium-functionalized transporters for the intracellular delivery of therapeutic molecules is another active area of research. nih.gov The structural features of this compound could be incorporated into such systems to enhance their cell-penetrating capabilities and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.